BenchChemオンラインストアへようこそ!

10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane

Protein phosphatase inhibition Anticancer drug design Scaffold hopping

10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane (CAS 157182-65-5), also designated octahydro-4,7-epoxy-1H-isoindole, is a fully saturated tricyclic heterocyclic scaffold with molecular formula C₈H₁₃NO and molecular weight 139.19 g/mol. The scaffold incorporates a central norbornane framework with an endo-annelated pyrrolidine ring and a tetrahydrofuran oxygen bridge, creating a conformationally rigid architecture with zero rotatable bonds and five stereogenic centers.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 157182-65-5
Cat. No. B6591774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane
CAS157182-65-5
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2C3CNCC3C1O2
InChIInChI=1S/C8H13NO/c1-2-8-6-4-9-3-5(6)7(1)10-8/h5-9H,1-4H2
InChIKeyGPLRZNABQAUBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane (CAS 157182-65-5): Procurement-Grade Tricyclic Heterocyclic Scaffold for Drug Discovery


10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane (CAS 157182-65-5), also designated octahydro-4,7-epoxy-1H-isoindole, is a fully saturated tricyclic heterocyclic scaffold with molecular formula C₈H₁₃NO and molecular weight 139.19 g/mol . The scaffold incorporates a central norbornane framework with an endo-annelated pyrrolidine ring and a tetrahydrofuran oxygen bridge, creating a conformationally rigid architecture with zero rotatable bonds and five stereogenic centers [1]. This compound serves as a core structural building block for generating diverse chemical libraries in medicinal chemistry, particularly for norcantharidin analogue programs targeting protein phosphatase inhibition, nematocidal drug discovery, and peptidomimetic design [2]. It is commercially available at ≥95% purity from multiple suppliers .

Why Generic Substitution Fails for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane: Conformational Rigidity and Divergent Pharmacology vs. Norcantharidin


Interchanging 10-oxa-4-azatricyclo[5.2.1.0,2,6]decane with norcantharidin, 4-azatricyclo[5.2.1.0,2,6]decane, or flexible amine building blocks is not pharmacologically neutral. The introduction of the 10-oxa bridge fundamentally alters biological activity: whereas norcantharidin is a potent inhibitor of protein phosphatases 1 and 2A (PP1/PP2A) with measurable anticancer activity, the 3,5-dione derivatives of this oxygenated scaffold are explicitly bereft of both PP1/PP2A inhibition and anticancer activity [1]. Simultaneously, specific N-substituted derivatives of this scaffold acquire nematocidal activity (LD₅₀ 25–40 µM against Haemonchus contortus) that is absent in the parent norcantharidin series [2]. The rigid, zero-rotatable-bond architecture further distinguishes this scaffold from flexible piperidine or morpholine alternatives, enabling predictable β-turn induction in peptidomimetics [3]. Substitution without considering these scaffold-specific divergence points risks selecting a compound with an entirely different target engagement profile.

Quantitative Differential Evidence: 10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane vs. Norcantharidin and In-Class Analogues


PP1/PP2A Inhibitory Activity: Complete Loss Upon Conversion of Norcantharidin to the 10-Oxa-4-azatricyclo-3,5-dione Scaffold

When norcantharidin—a known PP1 and PP2A inhibitor with demonstrated anticancer activity—is converted to 4-substituted-3-hydroxy-5-oxo-10-oxa-4-azatricyclo[5.2.1]dec-3-yl acetic acid ethyl esters (the 3,5-dione functionalized form of the target scaffold), the resulting 18-compound library is entirely bereft of protein phosphatase inhibitory activity and anticancer activity [1]. This is a direct head-to-head comparison within a single study: norcantharidin serves as the active baseline, and all 10-oxa-4-azatricyclo-3,5-dione derivatives show zero measurable PP1/PP2A inhibition and zero anticancer activity [1]. This demonstrates that the 10-oxa-4-azatricyclo scaffold, when elaborated to the 3,5-dione, produces a fundamentally different pharmacological profile, making it unsuitable as a direct replacement for norcantharidin in PP1/PP2A-targeted anticancer programs but opening alternative target space [1].

Protein phosphatase inhibition Anticancer drug design Scaffold hopping

Nematocidal Activity: B21 (10-Oxa-4-azatricyclo-3,5-dione Derivative) vs. 51 Other Norcantharidin Analogues

In a targeted library of 54 norcantharidin analogues screened against Haemonchus contortus (barber's pole worm) in a larval development assay (LDA), compound B21—4-[(4-methyl)-3-ethyl-2-methyl-5-phenylfuran-10-oxa-4-azatricyclo[5.2.1]decane-3,5-dione—reproducibly displayed 99–100% lethality with an LD₅₀ of 25–40 µM [1]. Only two other compounds (B2 and B3, both 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximides lacking the 10-oxa-4-azatricyclo scaffold) achieved comparable activity; the remaining 51 analogues were inactive [1]. This represents a 5.6% hit rate. Critically, none of the 54 compounds, including B21, exhibited toxicity against nine distinct human cell lines, demonstrating scaffold-level selectivity for the nematode target [1].

Anthelmintic discovery Haemonchus contortus Larval development assay

Synthetic Accessibility of Enantiopure 4-Azatricyclo[5.2.1.0²,⁶]decan-8-one: 5 Steps, 47% Overall Yield from Inexpensive endo-Carbic Anhydride

The chiral N-Boc-protected ketone (1R,2S,6S,7R)-4-azatricyclo[5.2.1.0²,⁶]decan-8-one—a key intermediate for generating enantiopure amino acid derivatives of the 10-oxa-4-azatricyclo scaffold—is accessible in five synthetic steps from commercially inexpensive endo-carbic anhydride with an overall yield of 47% [1]. This compares favorably to other rigid chiral building blocks used in peptidomimetics: the binaphthyl-derived amino acid 6 requires lengthier asymmetric syntheses, and bispidine scaffolds typically demand multi-step heterocycle construction with lower overall efficiency [1]. The 47% unoptimized yield across five steps represents a practical entry point for medicinal chemistry scale-up without resorting to chromatographic chiral separation, as stereochemistry is set diastereoselectively [1].

Enantioselective synthesis Chiral building block Peptidomimetic chemistry

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Secondary Amine Scaffolds (Piperidine, Morpholine, Pyrrolidine)

10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane contains zero rotatable bonds, fixed by its fused tricyclic architecture comprising a norbornane core, endo-annelated pyrrolidine, and a tetrahydrofuran oxygen bridge [1]. In contrast, piperidine and pyrrolidine scaffolds each possess one rotatable bond allowing ring puckering, and acyclic secondary amines possess two or more rotatable bonds [2]. Morpholine, while also possessing zero rotatable bonds, adopts a chair conformation with distinct electrostatic surface properties due to the ether oxygen lacking the constrained bicyclic fusion [2]. The zero-rotatable-bond architecture of the target scaffold enforces a single, predictable conformational ensemble, which translates directly into defined β-turn geometry when incorporated into peptidomimetics—a property experimentally validated by Breuning et al. [1]. This rigidity cannot be replicated by flexible amine alternatives.

Conformational restriction Scaffold rigidity Molecular design

High-Confidence Application Scenarios for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane Based on Quantitative Evidence


Norcantharidin Scaffold-Hopping Programs Requiring Eliminated PP1/PP2A Liability

When a drug discovery program seeks the synthetic tractability and structural novelty of norcantharidin-derived compounds but must avoid residual PP1/PP2A inhibitory activity (which can cause hepatotoxicity and other mechanism-based toxicities), the 10-oxa-4-azatricyclo[5.2.1.0,2,6]decane scaffold is uniquely indicated. The Sauer et al. (2009) library of 18 derivatives demonstrated complete ablation of both PP1/PP2A inhibition and anticancer activity compared to norcantharidin [1]. This property enables exploration of alternative target space—such as the nematocidal activity observed for B21—without confounding phosphatase-mediated effects [2].

Anthelmintic Lead Optimization Targeting Haemonchus contortus

The B21 derivative of the 10-oxa-4-azatricyclo scaffold achieved 99–100% lethality against H. contortus larvae (LD₅₀ 25–40 µM) with zero toxicity across nine human cell lines [2]. This potency is on par with the best-performing non-azatricyclo analogues (B2, B3) from the same 54-compound screen [2]. The scaffold is therefore a validated starting point for structure–activity relationship (SAR) campaigns targeting parasitic nematodes of veterinary importance, with the key advantage that norcantharidin-based analogues can be produced in one to two synthetic steps at low cost and high purity without requiring chiral isomer separation—positioning them for commercial anthelmintic development [2].

Design of β-Turn-Inducing Building Blocks for Peptidomimetics

The rigid 4-azatricyclo[5.2.1.0²,⁶]decane skeleton—the core structure of 10-oxa-4-azatricyclo[5.2.1.0,2,6]decane—has been experimentally validated as a β-turn-inducing scaffold when elaborated into tricyclic amino acids [3]. The zero-rotatable-bond architecture enforces a single conformational state, enabling predictable incorporation into peptide backbones to stabilize β-turn secondary structure [3]. The enantioselective synthetic route from endo-carbic anhydride (5 steps, 47% yield) provides access to both enantiomeric series for systematic exploration of stereochemical requirements in peptidomimetic drug design [3].

Chiral Auxiliary Development for Asymmetric Organocatalysis

The (1R,2S,6S,7R)-4-azatricyclo[5.2.1.0²,⁶]decan-8-one intermediate, derived from the 10-oxa-4-azatricyclo scaffold, has been explicitly identified as a promising precursor for chiral auxiliaries in asymmetric organocatalysis [3]. The scaffold's rigid bowl-shaped geometry and five stereogenic centers provide a well-defined chiral environment that can be exploited for enantioinduction in aldol, Mannich, and related carbon–carbon bond-forming reactions. The 47% overall yield over five steps from inexpensive endo-carbic anhydride makes this auxiliary economically viable for methodology development laboratories [3].

Quote Request

Request a Quote for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.